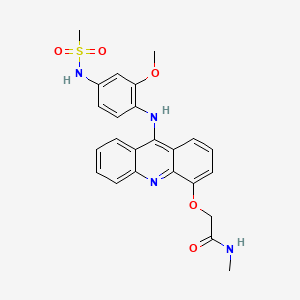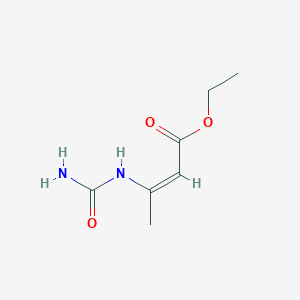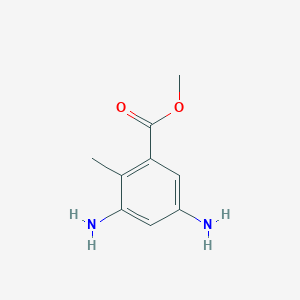
Methyl 3,5-diamino-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5-diamino-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, featuring amino groups at the 3 and 5 positions and a methyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3,5-diamino-2-methylbenzoate can be synthesized through the reduction of methyl 3,5-dinitro-2-methylbenzoate. The reduction is typically carried out using a palladium on carbon (Pd-C) catalyst in the presence of hydrogen gas. The reaction is conducted in a solvent mixture of dry tetrahydrofuran (THF) and ethanol. The reaction mixture is stirred under hydrogen atmosphere for 48 hours, followed by filtration and solvent evaporation to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated filtration and solvent recovery systems further enhances the yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 3,5-diamino-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd-C) catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Methyl 3,5-dinitro-2-methylbenzoate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 3,5-diamino-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 3,5-diamino-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with various biomolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
Methyl 3,5-diaminobenzoate: Lacks the methyl group at the 2 position.
Methyl 3,5-dinitro-2-methylbenzoate: Contains nitro groups instead of amino groups.
Methyl 2-amino-3,5-dimethylbenzoate: Features an additional methyl group at the 5 position.
Uniqueness
Methyl 3,5-diamino-2-methylbenzoate is unique due to the presence of both amino groups and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
methyl 3,5-diamino-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,10-11H2,1-2H3 |
InChI 键 |
NMWNWXDDKRCUCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1N)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


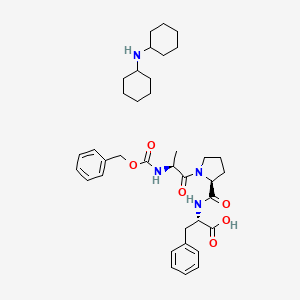


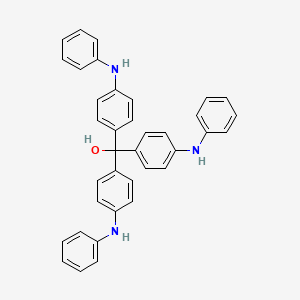

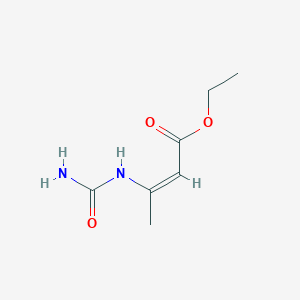
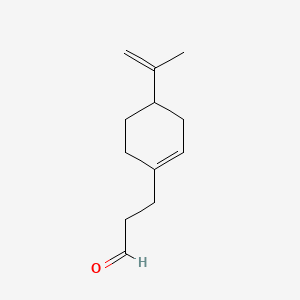
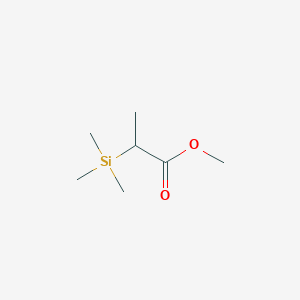
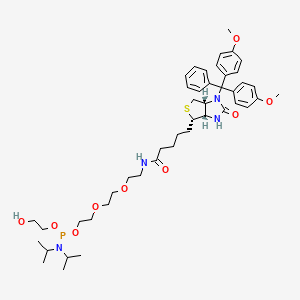
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
